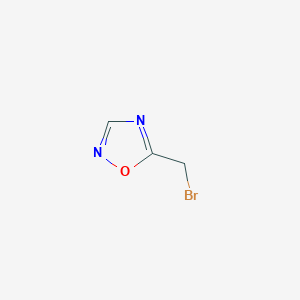

5-(Bromomethyl)-1,2,4-oxadiazole

描述

Historical Context and Evolution of 1,2,4-Oxadiazole (B8745197) Chemistry

The journey of 1,2,4-oxadiazole chemistry began in 1884 with its first synthesis by Tiemann and Krüger, who initially referred to the structure as "azoxime" or "furo[ab1]diazole". For several decades following its discovery, the 1,2,4-oxadiazole ring system remained a subject of occasional academic curiosity. It wasn't until the mid-20th century that interest in this heterocycle intensified, largely due to observations of its photochemical rearrangement into other heterocyclic systems.

Early synthetic methods often involved the cyclization of O-acylamidoximes. These initial procedures, however, were often hampered by the formation of multiple products. Over the years, significant advancements have been made in the synthesis of 1,2,4-oxadiazoles, with the development of more efficient and selective methods. These include one-pot syntheses from nitriles and carboxylic acids, and the use of various catalysts to improve yields and reaction conditions. Modern techniques such as microwave-assisted synthesis have further streamlined the creation of these valuable compounds, making them more accessible for a wide range of applications.

Significance of 1,2,4-Oxadiazoles as Core Scaffolds in Advanced Organic Synthesis

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and advanced organic synthesis due to its unique physicochemical properties and broad spectrum of biological activities. nih.govnih.gov It is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. chim.it This structure is noted for its chemical and thermal stability, which contributes to the metabolic stability of molecules containing this ring. nih.gov

One of the most significant roles of the 1,2,4-oxadiazole ring is as a bioisostere for ester and amide functionalities. nih.gov Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties by substituting a group with another that has similar physical or chemical characteristics. The 1,2,4-oxadiazole ring can mimic the hydrogen bonding capabilities of esters and amides while being more resistant to hydrolysis by metabolic enzymes, thus improving the pharmacokinetic profile of a drug candidate. nih.gov

The versatility of the 1,2,4-oxadiazole scaffold is evident in the wide array of biological activities exhibited by its derivatives. These include anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties. nih.govnih.gov The United States Food and Drug Administration (USFDA) has approved drugs containing the 1,2,4-oxadiazole framework, such as Ataluren, which is used for the treatment of muscular dystrophy. nih.gov This highlights the clinical relevance and therapeutic potential of this heterocyclic system.

Furthermore, beyond medicinal chemistry, 1,2,4-oxadiazoles have found applications in materials science, being incorporated into liquid crystals, polymers, and organic light-emitting diodes (OLEDs). nih.govpsu.edu

The Bromomethyl Functionality as a Strategic Synthetic Handle in Heterocyclic Compounds

The bromomethyl group (-CH2Br) is a highly valuable functional group in organic synthesis, serving as a versatile synthetic handle for the elaboration of molecular structures. Its utility stems from the high reactivity of the carbon-bromine bond, which makes the methylene (B1212753) group susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents onto the heterocyclic core.

In the context of heterocyclic compounds, the bromomethyl group acts as a key building block for creating libraries of derivatives for structure-activity relationship (SAR) studies. By reacting a bromomethyl-substituted heterocycle with a range of nucleophiles such as amines, thiols, alcohols, and carbanions, chemists can rapidly generate a diverse set of new molecules with modified properties. This approach is particularly powerful in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

For example, the reaction of a bromomethyl derivative with an amine can be used to introduce basic nitrogen atoms, which can be important for receptor binding or for improving the solubility of a drug candidate. Similarly, reaction with a thiol can lead to the formation of a thioether linkage, which can be a key interaction in certain biological targets. The versatility of the bromomethyl group makes it a strategic tool for chemists seeking to explore chemical space and develop new functional molecules.

Academic Rationale for Investigating 5-(Bromomethyl)-1,2,4-oxadiazole

The academic interest in this compound stems from its potential as a highly versatile and reactive building block for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. This rationale is built upon the combined strengths of its two key structural features: the 1,2,4-oxadiazole ring and the bromomethyl group.

The 1,2,4-oxadiazole core provides a stable, bioisosteric scaffold that is known to be present in numerous biologically active compounds. nih.gov Its ability to act as a substitute for ester and amide groups offers a pathway to improve the metabolic stability and pharmacokinetic properties of potential drug candidates. nih.gov The inherent biological activities associated with the 1,2,4-oxadiazole ring itself, such as anticancer and anti-inflammatory effects, further justify its use as a foundational element in the design of new therapeutic agents. nih.gov

The bromomethyl group at the 5-position serves as a crucial "handle" for synthetic chemists. Its reactivity allows for the facile introduction of a diverse range of functional groups through nucleophilic substitution reactions. This enables the rapid generation of libraries of novel 5-substituted-1,2,4-oxadiazole derivatives. Such libraries are invaluable for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity and properties of new compounds. For instance, research has shown that the introduction of chloromethyl or bromomethyl groups at the 5-position of 1,2,4-oxadiazole can enhance the nematicidal activity of the resulting compounds. mdpi.com

Furthermore, this compound can be utilized as a precursor in multi-step syntheses to construct more elaborate molecular architectures. For example, it can be used to link the 1,2,4-oxadiazole moiety to other pharmacologically relevant scaffolds, as demonstrated in the synthesis of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives with potential anticancer activity. nih.gov The ability to use this compound to create novel molecular frameworks with tailored properties is a significant driver of academic research in this area.

In essence, the academic rationale for investigating this compound is centered on its role as a strategic intermediate that bridges the gap between the desirable properties of the 1,2,4-oxadiazole ring and the vast possibilities for molecular diversification offered by the reactive bromomethyl group. Its investigation opens avenues for the discovery of new chemical entities with potential therapeutic and material applications.

| Property | Value | Source |

| Molecular Formula | C3H3BrN2O | achemblock.comuni.lu |

| Molecular Weight | 162.97 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1541633-15-1 | achemblock.com |

| SMILES | BrCC1=NC=NO1 | achemblock.com |

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-1-3-5-2-6-7-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYXGPOUYWXYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541633-15-1 | |

| Record name | 5-(bromomethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 1,2,4 Oxadiazole and Its Precursors

General Strategies for the Construction of the 1,2,4-Oxadiazole (B8745197) Ring System

The formation of the 1,2,4-oxadiazole heterocycle is a cornerstone of its derivatives' synthesis. Key methods include cyclization reactions involving amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.

Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives

A prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the condensation and subsequent cyclization of an amidoxime (B1450833) with a carboxylic acid or its derivatives, such as acyl chlorides or esters. mdpi.comnih.govmdpi.com This two-step process typically begins with the O-acylation of the amidoxime to form an O-acylamidoxime intermediate. mdpi.com This intermediate then undergoes cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. clockss.org

Various reagents and conditions can be employed to facilitate this transformation. The acylation step can be carried out using activated carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI). chim.itnih.gov The subsequent cyclization can be induced by heating or by using bases such as sodium hydride (NaH), sodium ethoxide (NaOEt), or pyridine. clockss.orggoogle.com Tetrabutylammonium fluoride (B91410) (TBAF) has also been reported as an effective catalyst for the cyclization step. nih.gov

A one-pot variation of this method allows for the direct synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives without the isolation of the O-acylamidoxime intermediate. chim.it This approach often utilizes superbasic media like NaOH/DMSO or employs activating agents for the carboxylic acid, such as the Vilsmeier reagent. nih.gov

Table 1: Examples of 1,2,4-Oxadiazole Synthesis via Amidoxime Cyclization

| Amidoxime Reactant | Carboxylic Acid Derivative | Coupling/Activating Agent | Cyclization Conditions | Product | Reference |

| Benzamidoxime | Benzoic acid | EDC·HCl, Sodium acetate (B1210297) | Not specified | 3,5-Diphenyl-1,2,4-oxadiazole | nih.gov |

| 4-Methoxybenzamidoxime | 4-Methoxybenzoic acid | EDC·HCl, Sodium acetate | Not specified | 3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole | nih.gov |

| Substituted benzamidoximes | Substituted aromatic carboxylic acids | Not specified | Not specified | 3,5-Diaryl-1,2,4-oxadiazoles | nih.gov |

| Amidoximes | Carboxylic acid methyl or ethyl esters | NaOH/DMSO | Room Temperature | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

| Amidoximes | Carboxylic acids | Vilsmeier reagent | Not specified | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

1,3-Dipolar Cycloaddition Approaches Utilizing Nitrile Oxides

Another significant route to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govacs.org Nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl halides or nitroalkanes, act as 1,3-dipoles that react with the nitrile group (the dipolarophile) to form the heterocyclic ring. mdpi.comorganic-chemistry.org

While this method is conceptually straightforward, it can be hampered by the low reactivity of the nitrile triple bond and the propensity of nitrile oxides to dimerize, leading to the formation of furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides. nih.govbenthamdirect.com To overcome these challenges, catalysts such as platinum(IV) complexes have been employed to mediate the cycloaddition under milder conditions. acs.org Additionally, water-assisted generation of nitrile oxides under mildly acidic conditions has been shown to facilitate cycloadditions with various dipolarophiles. nih.gov

Recent advancements have also demonstrated that iron(III) nitrate (B79036) can mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through an in situ generated nitrile oxide intermediate. organic-chemistry.org

Modern Synthetic Advancements for Oxadiazole Formation, Including Microwave-Assisted Protocols

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for 1,2,4-oxadiazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields. clockss.orgnih.govrsc.orgnih.gov

Microwave irradiation has been successfully applied to the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides under solvent-free conditions, often using solid supports like magnesia or alumina. nih.govclockss.org This approach offers advantages in terms of speed, efficiency, and ease of work-up. clockss.org Microwave-assisted synthesis can also be used for the reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields under solvent-free conditions. organic-chemistry.org

A novel protocol for the synthesis of 1,2,4-oxadiazoles on a silica-supported system under microwave irradiation has also been developed, highlighting the ongoing innovation in this area. nih.gov

Table 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

| Reactants | Catalyst/Support | Conditions | Product | Reference |

| Amidoximes and Acyl chlorides | Magnesia | Solvent-free, Microwave irradiation | 3,5-Disubstituted 1,2,4-oxadiazoles | clockss.org |

| Amidoximes and Acyl chlorides/Carboxylic acid esters | NH4F/Al2O3 or K2CO3 | Microwave irradiation | 3,5-Disubstituted 1,2,4-oxadiazoles | nih.gov |

| Nitriles, Hydroxylamine, and Meldrum's acids | None | Solvent-free, Microwave irradiation | 3,5-Disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

| (E)-3-aryl-acryloyl chlorides and Benzamidoximes | Silica-supported | Microwave irradiation | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |

Strategic Introduction of the Bromomethyl Moiety

The introduction of the bromomethyl group onto the 1,2,4-oxadiazole scaffold can be accomplished through two primary strategies: direct bromomethylation of a pre-formed oxadiazole ring or by utilizing a precursor that already contains the bromomethyl functionality in the ring-forming reaction.

Direct Bromomethylation of Substituted 1,2,4-Oxadiazoles

Direct bromomethylation involves the reaction of a pre-synthesized 1,2,4-oxadiazole with a bromomethylating agent. This approach is less commonly detailed in the specific context of 5-(bromomethyl)-1,2,4-oxadiazole but is a general strategy for introducing bromomethyl groups onto various heterocyclic systems. The feasibility of this method would depend on the stability of the 1,2,4-oxadiazole ring under the reaction conditions and the regioselectivity of the bromomethylation.

Utilization of Bromomethyl-Containing Precursors in Oxadiazole Ring Synthesis

A more common and controlled approach involves incorporating the bromomethyl group into one of the starting materials for the 1,2,4-oxadiazole synthesis. For instance, bromoacetic acid or its derivatives can be reacted with an amidoxime. The resulting O-acylamidoxime intermediate, which contains the bromomethyl moiety, would then undergo cyclization to form this compound.

Another example is the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate, followed by hydrolysis to create a precursor that can be further elaborated into a 1,3,4-oxadiazole (B1194373) derivative. mdpi.com While this example pertains to the 1,3,4-isomer, the principle of using a bromomethyl-containing starting material is transferable.

A versatile and reactive intermediate, a C-7 bromomethyl substituted derivative of a ring-fused dihydrothiazolo 2-pyridone scaffold, has been synthesized to allow for the introduction of various substituents, demonstrating the utility of a stable bromomethyl-containing building block. nih.gov Similarly, the synthesis of 1,3,4-oxadiazoles has been achieved using α-bromo nitroalkanes coupled with acyl hydrazides, showcasing another route where a bromo-substituted precursor is key. rsc.orgresearchgate.net

In a specific example leading to a related structure, 5-fluorouracil (B62378) was treated with 4-(bromomethyl)benzonitrile to yield an intermediate that was subsequently converted to an amidoxime and then cyclized to form a 1,2,4-oxadiazole ring. nih.gov This illustrates the strategy of attaching a bromomethyl-containing aryl group as a precursor to the final heterocyclic product.

Comparison with Synthesis of Related Halomethyl-Substituted Oxadiazoles

The synthesis of this compound shares common principles with the preparation of other halomethyl-substituted oxadiazoles, such as their chloro and iodo analogs. The methodologies often revolve around the cyclization of an appropriate precursor, followed by or preceded by halogenation.

For instance, the synthesis of 5-chloromethyl-3-substituted-1,2,4-oxadiazoles has been reported through the reaction of amidoximes with chloroacetyl chloride. chemicalbook.com This process typically involves the O-acylation of the amidoxime followed by cyclodehydration to form the oxadiazole ring. chemicalbook.comresearchgate.net A similar strategy can be envisioned for the bromo- and iodo-analogs, using bromoacetyl or iodoacetyl halides, respectively.

A notable method for the synthesis of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole involves the cyclization of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine. google.com This highlights a different isomer of the oxadiazole, the 1,3,4-oxadiazole, where the precursor is a diacylhydrazine. This approach could potentially be adapted for the synthesis of the corresponding bromomethyl derivative by using a bromoacetyl precursor.

Furthermore, the synthesis of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles has also been described in the literature, showcasing another substitution pattern on the oxadiazole ring. researchgate.net These syntheses often utilize phosphorus oxychloride as a dehydrating agent to facilitate the cyclization step. jetir.org

The choice of halogenating agent and the timing of the halogenation step (before or after cyclization) are key considerations that differentiate the syntheses of these related compounds. For example, direct bromination of a methyl-substituted oxadiazole can be a viable route, though it may require specific conditions to avoid side reactions.

Synthesis of Analogous Bromomethyl-Substituted Heterocyclic Building Blocks

The synthesis of bromomethyl-substituted heterocycles is a crucial area in medicinal and materials chemistry, as these compounds serve as versatile building blocks. Various methods have been developed for the introduction of a bromomethyl group onto different heterocyclic scaffolds.

Isoxazoles: The synthesis of brominated spiro-isoxazolines has been achieved through the bromination of isoxazoles containing a pendant alcohol or carboxylic acid. nih.gov This reaction proceeds via a bromonium ion intermediate, followed by intramolecular cyclization. nih.gov This demonstrates a method where bromination is a key step in a tandem reaction leading to a more complex structure. General synthesis of isoxazoles can be achieved by reacting hydroxylamine with 1,3-dicarbonyl compounds. youtube.com

Triazoles: Bromomethyl and iodomethyl triazoles have been synthesized from their corresponding hydroxymethyl-triazole precursors. researchgate.net The process involves conversion of the hydroxyl group to a good leaving group, such as a mesylate, followed by nucleophilic substitution with a bromide or iodide salt. researchgate.net Another approach involves the reaction of 2-substituted-2H-1,2,3-triazole derivatives. google.com The click reaction between alkynes and azides is a well-established method for triazole synthesis. nih.gov

Thiadiazoles: The synthesis of brominated thiadiazole derivatives has been reported through various routes. For example, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netresearchgate.netCurrent time information in Bangalore, IN.thiadiazole) was obtained by the direct bromination of the parent benzobisthiadiazole. mdpi.com Other approaches involve the cyclization of precursors already containing the bromo-substituent. researchgate.net The synthesis of thiadiazoles can proceed via the reaction of hydrazonoyl halides with various sulfur-containing reagents. researchgate.netnih.gov

Other Heterocycles: A general and efficient method for the bromomethylation of thiols to produce bromomethyl sulfides involves the use of paraformaldehyde and HBr/AcOH. rsc.orgresearchgate.net This method is advantageous as it minimizes the formation of toxic byproducts. rsc.orgresearchgate.net The bromomethylation of aromatic compounds can be achieved selectively to yield mono-, bis-, or tris-bromomethylated products. acs.org In the synthesis of the marine alkaloid variolin B, a key step involves the reaction of a bromomethyl-substituted pyrrolo[2,3-b]pyridine with tosylmethyl isocyanide. nih.gov

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity in the academic scale synthesis of this compound and its precursors. Several factors, including the choice of reagents, solvents, temperature, and reaction time, play a significant role.

For the cyclization step to form the 1,2,4-oxadiazole ring, various dehydrating agents and catalysts have been explored. While traditional methods might use harsh reagents, modern approaches focus on milder and more efficient conditions. For instance, the use of Sc(OTf)₃ as a catalyst for the condensation of amidoximes with orthoesters has been reported. mdpi.com The Vilsmeier reagent has also been employed to activate carboxylic acids for the O-acylation of amidoximes, leading to the formation of 1,2,4-oxadiazoles at room temperature. mdpi.com

The choice of base is also crucial. Studies on the cyclization of O-acylamidoximes have shown that inorganic bases like KOH in DMSO can be highly effective, providing excellent yields in short reaction times. mdpi.com For the synthesis of 1,2,4-oxadiazin-5(6H)-ones, a related heterocyclic system, the optimization of the base and solvent system was found to be critical for achieving good yields. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A novel methodology for the synthesis of 3-aryl-5-(2-aryl-(E)-vinyl)-1,2,4-oxadiazoles utilizes silica (B1680970) gel as a solid support under microwave irradiation, offering a fast and efficient route to these compounds. nih.gov

For the bromination step, if it is performed on a pre-formed methyl-oxadiazole, the choice of brominating agent and reaction conditions is paramount to ensure selectivity and avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light irradiation is a common choice for benzylic-type brominations.

The table below summarizes some optimized conditions for related oxadiazole syntheses, which can serve as a starting point for the academic scale synthesis of this compound.

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| Amidoximes and Esters | NaOH, DMSO | 3,5-Disubstituted-1,2,4-oxadiazoles | Good | mdpi.com |

| O-Acylamidoximes | KOH, DMSO | 3,5-Disubstituted-1,2,4-oxadiazoles | ~98% | mdpi.com |

| Amidoximes and Carboxylic Acids | Vilsmeier reagent, TEA, CH₂Cl₂, RT | 3,5-Disubstituted-1,2,4-oxadiazoles | Good | mdpi.com |

| Amidoximes and Cinnamic Acids | POCl₃, Reflux | Aryl Oxadiazoles | Not specified | jetir.org |

| Amidoximes and Alkyl 2-Halocarboxylates | t-BuONa, DMSO, RT | 1,2,4-Oxadiazin-5(6H)-ones | Moderate to Good | mdpi.com |

| Amidoximes and Cinnamic Acids | Silica gel, Microwave | (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Not specified | nih.gov |

Purification and Isolation Techniques for this compound and its Synthetic Intermediates

The purification and isolation of this compound and its synthetic intermediates are crucial steps to obtain the compound in high purity, which is essential for its subsequent use in research and development. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For oxadiazole derivatives, common solvents for recrystallization include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. Silica gel is the most common stationary phase for the purification of organic compounds. The choice of eluent (mobile phase) is optimized to achieve good separation between the target compound and impurities. For oxadiazole derivatives, mixtures of ethyl acetate and hexane (B92381) are often used as the eluent. mdpi.comipbcams.ac.cn Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

Distillation: For liquid intermediates or products with sufficient volatility, distillation can be a suitable purification method. Bulb-to-bulb distillation under reduced pressure is often used for small-scale purifications of high-boiling liquids. researchgate.net

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases. For example, after a reaction in an organic solvent, the mixture might be washed with an aqueous solution to remove inorganic salts and water-soluble impurities. The product is then recovered from the organic layer by evaporation of the solvent. nih.gov

The table below outlines common purification techniques used for related heterocyclic compounds, which are applicable to the purification of this compound and its intermediates.

| Compound Type | Purification Technique | Details | Reference |

| Brominated Spiro-isoxazolines | Column Chromatography | Eluent: Ethyl acetate/Hexane | nih.gov |

| Bromomethyl Sulfides | Bulb-to-bulb Vacuum Distillation | For volatile liquid products. | researchgate.net |

| Brominated Benzobisthiadiazole | Column Chromatography | Stationary Phase: Silica gel; Eluent: CH₂Cl₂ | mdpi.com |

| 1,2,4-Oxadiazole Derivatives | Flash Chromatography | Eluent: MeOH/CH₂Cl₂ | ipbcams.ac.cn |

| 1,2,4-Oxadiazole Derivatives | Recrystallization | - | - |

In addition to these standard techniques, the characterization of the purified compound and its intermediates is essential to confirm their identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely used for this purpose. mdpi.comresearchgate.net

Reactivity and Mechanistic Investigations of 5 Bromomethyl 1,2,4 Oxadiazole

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The primary mode of reactivity for 5-(bromomethyl)-1,2,4-oxadiazole involves the displacement of the bromide ion by a nucleophile. The electron-withdrawing nature of the 1,2,4-oxadiazole (B8745197) ring enhances the electrophilicity of the adjacent methylene (B1212753) carbon, making it highly susceptible to nucleophilic attack.

Diverse Nucleophile Compatibility and Reaction Efficiency

A wide array of nucleophiles can be effectively employed in substitution reactions with this compound, leading to the synthesis of a diverse library of 5-substituted-methyl-1,2,4-oxadiazoles. These reactions are typically efficient and proceed under mild conditions.

The scope of compatible nucleophiles includes, but is not limited to:

Oxygen nucleophiles: Alcohols and phenols react to form the corresponding ethers.

Nitrogen nucleophiles: Amines, anilines, and various heterocyclic amines readily displace the bromide to yield the corresponding amino-methyl derivatives.

Sulfur nucleophiles: Thiols and thiophenols are effective nucleophiles, affording the corresponding thioethers.

Carbon nucleophiles: Carbanions, such as those derived from active methylene compounds, can be used to form new carbon-carbon bonds.

The efficiency of these reactions is generally high, with good to excellent yields often reported. The following table provides a representative, though not exhaustive, overview of the types of nucleophiles used and the resulting products.

| Nucleophile Category | Example Nucleophile | Resulting Product |

| Oxygen Nucleophiles | Phenol | 5-(Phenoxymethyl)-1,2,4-oxadiazole |

| Nitrogen Nucleophiles | Piperidine | 5-(Piperidin-1-ylmethyl)-1,2,4-oxadiazole |

| Sulfur Nucleophiles | Thiophenol | 5-(Phenylthiomethyl)-1,2,4-oxadiazole |

Solvent Effects and Catalytic Influence on Substitution Pathways

The choice of solvent and the presence of a catalyst can significantly influence the rate and outcome of nucleophilic substitution reactions involving this compound. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are commonly employed to facilitate these reactions. These solvents are effective at solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often necessary to neutralize the hydrobromic acid generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product. In some instances, phase-transfer catalysts can be utilized to facilitate reactions between a water-soluble nucleophile and the organic-soluble oxadiazole substrate.

Stereochemical Implications of Substitution Reactions

Given that the substitution occurs at a prochiral methylene carbon, the introduction of a chiral nucleophile or the use of a chiral catalyst can, in principle, lead to the formation of enantiomerically enriched or diastereomeric products. However, detailed studies focusing specifically on the stereochemical outcomes of substitution reactions with this compound are not extensively reported in the general literature. The stereochemistry of the product would be dictated by the reaction mechanism, which is typically expected to be SN2, leading to inversion of configuration if a chiral center were present at the carbon undergoing substitution.

Intramolecular Rearrangements and Transformations of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is characterized by a relatively weak O-N bond and a degree of aromaticity that is lower than that of other five-membered heterocycles. osi.lvidexlab.comresearchgate.net These features make it susceptible to various rearrangement reactions, which can be induced thermally, photochemically, or by the action of acids or bases. osi.lvidexlab.comchim.it

Boulton-Katritzky Rearrangements and Related Thermal/Photochemical Processes

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of 3-substituted 1,2,4-oxadiazoles. chim.itnih.govbeilstein-journals.org This rearrangement involves a nucleophilic attack from a side-chain atom onto the N(2) position of the oxadiazole ring, followed by cleavage of the weak O-N bond. chim.it While the classic Boulton-Katritzky rearrangement involves a substituent at the 3-position, analogous intramolecular cyclizations and rearrangements can be envisaged for derivatives of this compound, particularly after the initial substitution at the bromomethyl group has introduced a suitable nucleophilic moiety.

Photochemical rearrangements of 1,2,4-oxadiazoles are also known to occur. chim.itacs.orgnih.govnih.gov Irradiation with UV light can lead to the cleavage of the O-N bond, generating reactive intermediates that can subsequently rearrange to form other heterocyclic systems. chim.itacs.orgnih.govnih.gov The specific outcome of these photochemical reactions is highly dependent on the nature of the substituents on the oxadiazole ring and the reaction conditions. chim.it Theoretical studies suggest that these photorearrangements often proceed through conical intersections. nih.gov

Ring Opening and Subsequent Ring Expansion Reactions of 1,2,4-Oxadiazoles

The inherent strain and weak O-N bond of the 1,2,4-oxadiazole ring make it prone to ring-opening reactions under various conditions. osi.lvidexlab.comchim.it For instance, nucleophilic attack at the C(5) position, which is attached to the bromomethyl group, can lead to ring cleavage. This type of reaction is often referred to as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. osi.lvchim.it The initial addition of a nucleophile is followed by the opening of the oxadiazole ring to form an open-chain intermediate, which can then cyclize to form a new, often larger, heterocyclic ring. The specific nature of the final product depends on the nucleophile and the substituents present on the oxadiazole.

Electrophilic and Nucleophilic Reactivity Profile of the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by a relatively low level of aromaticity, which influences its reactivity. chim.itpsu.edu This reduced aromatic character, combined with the presence of three heteroatoms, results in a complex reactivity profile where the ring can react with both electrophiles and nucleophiles. The ring's atoms exhibit distinct electronic properties; the carbon atoms at positions 3 and 5 are electrophilic, while the nitrogen at position 3 (N3) shows nucleophilic character. chim.it

A key feature of the 1,2,4-oxadiazole nucleus is the weak O-N bond, which is polarized and susceptible to cleavage. chim.it This makes the N2 atom electrophilic. However, this site is not typically attacked by external nucleophiles, which preferentially target the C3 or C5 positions. psu.edu Instead, the electrophilicity of N2 is crucial in intramolecular rearrangements, most notably the Boulton-Katritzky Rearrangement (BKR). chim.itpsu.edu The BKR involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at C3 attacks the N2 atom, leading to the cleavage of the O-N bond and transformation into a new heterocyclic system. chim.it

Nucleophilic attack on the 1,2,4-oxadiazole ring can also proceed via nucleophilic aromatic substitution (SNAr) or through an ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closure) mechanism. chim.it For instance, 3-carbonyl-1,2,4-oxadiazoles can react with bidentate nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632), resulting in [4+2] ANRORC rearrangements to form triazinones or oxadiazines. chim.it

The ring can also react with strong electrophiles. Studies involving the reaction of 5-acetylenyl-1,2,4-oxadiazoles in Brønsted superacids like triflic acid (TfOH) have shown that protonation occurs at the N4 position, forming reactive diprotonated species that can then undergo further reactions. beilstein-journals.orgbeilstein-journals.org

Below is a summary of the reactivity profile of the 1,2,4-oxadiazole ring system.

| Position | Reactivity | Type of Reactions |

| C3 | Electrophilic | Nucleophilic Attack, SNAr |

| C5 | Electrophilic | Nucleophilic Attack, SNAr |

| N2 | Electrophilic | Intramolecular Rearrangements (e.g., Boulton-Katritzky) |

| N3 | Nucleophilic | Reactions with electrophiles |

| N4 | Nucleophilic | Protonation by superacids beilstein-journals.orgbeilstein-journals.org |

The Impact of the Bromomethyl Substituent on Overall Molecular Reactivity and Stability

The presence of a bromomethyl (-CH₂Br) group at the C5 position of the 1,2,4-oxadiazole ring significantly enhances the molecule's reactivity, primarily by introducing a potent electrophilic center separate from the ring itself. This substituent provides a primary alkyl halide functionality, which is highly susceptible to nucleophilic substitution reactions (SN2).

The bromine atom is an excellent leaving group, and the carbon atom of the methyl group becomes the primary site for nucleophilic attack. This reactivity is well-documented for analogous halomethyl-oxadiazoles. For example, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives readily react with nucleophiles, such as the anion of a quinazoline (B50416) derivative, in the presence of potassium carbonate and potassium iodide to form new C-N bonds. frontiersin.org This reaction highlights the utility of the halomethyl group as a reactive handle for elaborating the molecular structure. frontiersin.org

The bromomethyl group transforms the molecule into a valuable synthetic intermediate. It allows for the facile introduction of a wide variety of functional groups through substitution reactions with nucleophiles such as amines, thiols, and alkoxides. This versatility is a common feature for bromomethyl groups attached to heterocyclic systems. smolecule.com

The stability of this compound is a balance between the inherent stability of the oxadiazole ring and the high reactivity of the bromomethyl group. While the ring itself is thermally stable, the compound as a whole is reactive and serves as an alkylating agent. The electron-withdrawing nature of the 1,2,4-oxadiazole ring can further activate the bromomethyl group towards nucleophilic attack by inductively pulling electron density from the methylene (-CH₂) carbon, making it more electrophilic.

The key impacts of the bromomethyl substituent are summarized in the table below.

| Feature | Impact on Reactivity & Stability |

| Electrophilic Center | Provides a highly reactive site (-CH₂Br) for SN2 reactions with various nucleophiles. frontiersin.org |

| Leaving Group | The bromine atom is a good leaving group, facilitating nucleophilic substitution. |

| Synthetic Utility | Enables the molecule to act as an alkylating agent for introducing diverse functional groups. |

| Electronic Effect | The electron-withdrawing 1,2,4-oxadiazole ring enhances the electrophilicity of the methylene carbon. |

| Overall Stability | The compound is a reactive intermediate due to the lability of the C-Br bond, despite the stability of the heterocyclic core. |

Advanced Spectroscopic and Structural Characterization of 5 Bromomethyl 1,2,4 Oxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For derivatives of 5-(bromomethyl)-1,2,4-oxadiazole, the chemical shifts of the bromomethyl protons (-CH₂Br) are of particular interest. In the ¹H NMR spectrum of 1-(4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, the methyl protons of the tolyl group appear as a singlet at δ 2.48 ppm. arkat-usa.org For a series of 1,2,4-oxadiazole (B8745197) derivatives, the protons of a methyl group on a thiophene (B33073) ring were observed in the range of δ 2.08–2.31 ppm, while the methylene (B1212753) protons of a benzyl (B1604629) group showed a characteristic signal at δ 4.06 ppm. nih.gov In another example, the ¹H NMR spectrum of 5,5'-dimethyl-3,3'-bi(1,2,4-oxadiazole) shows a singlet for the methyl protons at δ 2.73 ppm. arkat-usa.org

Table 1: Selected ¹H NMR Chemical Shifts (δ) for Protons in this compound Derivatives

| Protons | Chemical Shift (ppm) |

| Thiophene-CH₃ | 2.08-2.31 |

| Benzyl-CH₂ | 4.06 |

| Aniline-NH₂ | 5.69, 7.5 |

| Thiophene-NH₂ | 6.28 |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides invaluable information about the carbon skeleton of a molecule. In 1,2,4-oxadiazole derivatives, the carbon atoms of the oxadiazole ring (C3 and C5) exhibit characteristic chemical shifts. researchgate.net For a series of synthesized 1,2,4-oxadiazole derivatives, the carbons of the 1,2,4-oxadiazole ring were found to resonate in the range of δ 167–175 ppm. nih.gov Specifically, in some 3,5-disubstituted 1,2,4-oxadiazoles, the C3 and C5 carbons appear at δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively. researchgate.net In a series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives, the carbon signals for the oxadiazole ring were also identified within a similar range. nih.gov For 5,5'-dimethyl-3,3'-bi(1,2,4-oxadiazole), the oxadiazole carbons appear at δ 178.4 and 160.0 ppm, with the methyl carbon at δ 12.4 ppm. arkat-usa.org

Table 2: ¹³C NMR Chemical Shifts (δ) for Carbons in the 1,2,4-Oxadiazole Ring and Substituents

| Carbon | Chemical Shift (ppm) |

| Oxadiazole Ring Carbons | 167-175 |

| C3 of 1,2,4-oxadiazole | 167.2-168.7 |

| C5 of 1,2,4-oxadiazole | 173.9-176.1 |

| Amidic C=O | 169.4-171.7 |

| OCH₂ | 68.1, 68.3 |

This table is interactive. Click on the headers to sort the data.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule. bas.bg For instance, in the analysis of 3,5-diphenylchlorinated-1,2,4-oxadiazoles, the complete assignment of chemical shifts was achieved through the analysis of correlations observed in ¹H-¹H-COSY, HMQC, and HMBC spectra. researchgate.net These techniques are crucial for confirming the substitution pattern on the 1,2,4-oxadiazole ring and the structure of complex derivatives. bas.bg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectra of 1,2,4-oxadiazole derivatives display characteristic absorption bands corresponding to the vibrations of the oxadiazole ring and its substituents. journalspub.com Generally, the spectra are characterized by bands in the region of 1640-1560 cm⁻¹ for the C=N stretching vibration and 1030-1020 cm⁻¹ for the C-O-C stretching of the oxadiazole ring. derpharmachemica.com For instance, in a series of 3,5-disubstituted 1,2,4-oxadiazoles, characteristic IR bands were observed that confirmed the presence of the oxadiazole nucleus and other functional groups. journalspub.com In the case of 3,5-disubstituted 1,2,4-oxadiazoles, an IR spectrum showed a strong band corresponding to an aniline (B41778) NH₂ at 3504 and 3397 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for 1,2,4-Oxadiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| C=N Stretch | 1640-1560 |

| C-O-C Stretch | 1030-1020 |

| Aniline N-H Stretch | 3504, 3397 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are essential for determining the molecular weight and elemental composition of a compound.

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, the predicted monoisotopic mass is 161.94289 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For example, in the synthesis of various bis-1,2,4-oxadiazole derivatives, HRMS (ESI) was used to confirm the elemental composition of the synthesized compounds by comparing the calculated and found m/z values for the [M+H]⁺ ions. arkat-usa.org This level of precision is crucial for confirming the identity of newly synthesized 1,2,4-oxadiazole derivatives. arkat-usa.orgnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 162.95017 |

| [M+Na]⁺ | 184.93211 |

| [M-H]⁻ | 160.93561 |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its conjugation system. researchgate.net The 1,2,4-oxadiazole ring contains π-bonds and heteroatoms (nitrogen and oxygen) with non-bonding electron pairs (lone pairs). Consequently, its electronic spectrum is characterized by two main types of transitions: π→π* and n→π*.

The π→π* transitions, which are typically of high intensity (high molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, resulting from the excitation of a lone-pair electron to a π* antibonding orbital, are generally of much lower intensity. tandfonline.com

For the unsubstituted this compound, the absorption is expected to occur at shorter wavelengths in the UV region, as the chromophore is limited to the heterocyclic ring itself. The bromomethyl group does not significantly contribute to the electronic absorption. However, the true utility of UV-Vis analysis becomes apparent in the study of 3-aryl-5-(bromomethyl)-1,2,4-oxadiazole derivatives. The introduction of an aryl substituent at the C3 position extends the π-conjugated system, which has a significant impact on the electronic transitions. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λₘₐₓ) to longer wavelengths (a bathochromic or red shift). researchgate.net For example, many 3,5-disubstituted aryl-1,2,4-oxadiazoles exhibit strong absorption maxima in the 260–350 nm range, characteristic of their extended π→π* transitions. researchgate.netresearchgate.netnih.gov

| Transition Type | Involved Orbitals | Typical Characteristics | Effect of Aryl Conjugation |

| π → π | π bonding to π antibonding | High intensity (High ε), λₘₐₓ ~260-350 nm | Bathochromic shift (to longer λ) |

| n → π | Non-bonding to π antibonding | Low intensity (Low ε), Often obscured by π→π* bands | Minimal shift, may be blue-shifted in polar solvents |

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

While spectroscopic methods provide crucial data, X-ray crystallography offers the only means of obtaining an unambiguous, definitive determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique is indispensable for confirming the connectivity and stereochemistry of novel crystalline derivatives of this compound. rsc.orgst-andrews.ac.uk

By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. This information confirms the planarity of the 1,2,4-oxadiazole ring and describes the spatial orientation of its substituents. Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net

Below is a representative example of crystallographic data obtained for a derivative within the 1,2,4-oxadiazole family.

| Parameter | Value |

| Compound Name | 3,3'-(1,2,4-Oxadiazole-3,5-diyl)bis(5-nitro-4H-1,2,4-triazol-4-amine) |

| Chemical Formula | C₄H₄N₁₀O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.868(3) |

| b (Å) | 9.006(3) |

| c (Å) | 13.065(4) |

| α (°) | 90 |

| β (°) | 108.56(3) |

| γ (°) | 90 |

| Volume (ų) | 989.4(6) |

| Z (Formula units/cell) | 4 |

Data sourced from a representative energetic compound containing the 1,2,4-oxadiazole core. rsc.org

Theoretical and Computational Chemistry Approaches to 5 Bromomethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the molecular stability of 5-(Bromomethyl)-1,2,4-oxadiazole. DFT methods balance computational cost and accuracy, making them suitable for studying heterocyclic compounds.

The stability of oxadiazole isomers has been a subject of computational investigation. Studies have shown that the relative stability of oxadiazole isomers can be determined by comparing their Gibbs free energies. For instance, 1,3,4-oxadiazole (B1194373) is found to be more stable than 1,2,4-oxadiazole (B8745197) and other isomers. scirp.org The stability of a molecule is also related to its hardness, with a greater hardness value indicating higher stability. scirp.org

Key parameters derived from quantum chemical calculations that help in understanding molecular stability and reactivity include:

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor molecule. doaj.org

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This energy level relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to accept electrons. doaj.org

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. doaj.orgchimicatechnoacta.ru

Global Reactivity Descriptors: Parameters such as electronegativity (χ), hardness (η), and softness (S) are calculated from HOMO and LUMO energies and provide further insights into the molecule's reactivity and stability. scirp.orgdoaj.org

The table below presents a hypothetical set of calculated quantum chemical parameters for this compound, based on general principles observed for similar heterocyclic compounds.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value | Description |

|---|---|---|

| E~HOMO~ | -8.5 eV | Energy of the highest occupied molecular orbital |

| E~LUMO~ | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 7.3 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.85 eV | Tendency to attract electrons |

| Hardness (η) | 3.65 eV | Resistance to change in electron distribution |

| Softness (S) | 0.27 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Note: These values are illustrative and would need to be calculated using specific DFT methods and basis sets for accurate representation.

Prediction and Interpretation of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for the experimental characterization of newly synthesized compounds like this compound. Theoretical calculations of spectroscopic parameters can confirm experimental findings and help in the assignment of spectral bands.

For example, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The calculated spectra can be compared with experimental data to validate the molecular structure. Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model.

Elucidation of Reaction Mechanisms through Computational Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the study of transition states and reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism and predict reaction rates and product distributions.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction. For reactions involving this compound, computational studies can be employed to understand its reactivity in various chemical transformations. For instance, in the synthesis of derivatives, computational analysis can reveal the step-by-step mechanism, including the formation of intermediates and the energy barriers associated with each step. rsc.org This approach has been successfully used to understand complex reactions in heterocyclic chemistry. rsc.org

Molecular Modeling and Docking Studies for Ligand Design and Interactions with Macromolecular Targets (as a building block)

The 1,2,4-oxadiazole scaffold is a common feature in many biologically active compounds. nih.govmdpi.comresearchgate.netdntb.gov.ua As a result, this compound can serve as a valuable building block in the design of new ligands for various macromolecular targets. Molecular modeling and docking studies are computational techniques used to predict how a small molecule (ligand) binds to a receptor, such as a protein or enzyme.

These studies are fundamental in drug discovery and help in:

Identifying potential binding sites: Docking algorithms can explore the surface of a macromolecule to find cavities and pockets where a ligand might bind.

Predicting binding affinity: The strength of the interaction between the ligand and the target can be estimated by calculating the binding energy. bibliotekanauki.pl

Understanding binding modes: Docking provides detailed information about the orientation and conformation of the ligand within the binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Derivatives of 1,2,4-oxadiazole have been the subject of numerous docking studies to evaluate their potential as inhibitors for various enzymes, including those involved in cancer and infectious diseases. nih.govnih.govresearchgate.net For example, 1,2,4-oxadiazole derivatives have been investigated as potential inhibitors of histone deacetylases (HDACs). nih.govresearchgate.net

Table 2: Key Interactions in Molecular Docking Studies

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-C bond connecting the bromomethyl group to the oxadiazole ring can lead to different conformers with varying energies.

By mapping the conformational energy landscape, researchers can identify the most stable conformers and the energy barriers between them. elifesciences.orgnih.gov This information is crucial for understanding the molecule's flexibility and how it might adopt different shapes to interact with its environment or a biological target. Enhanced sampling techniques in molecular dynamics simulations are often employed to explore the full range of possible conformations and construct a detailed free-energy landscape. elifesciences.orgnih.gov This landscape provides a comprehensive view of the molecule's structural dynamics and thermodynamic properties. nih.gov

Synthetic Utility and Applications of 5 Bromomethyl 1,2,4 Oxadiazole As a Versatile Building Block

Precursor in the Synthesis of Diverse 5-Functionalized 1,2,4-Oxadiazole (B8745197) Derivatives

The bromine atom in 5-(bromomethyl)-1,2,4-oxadiazole is a good leaving group, making the methylene (B1212753) group susceptible to nucleophilic substitution reactions. This reactivity is the foundation for its role as a precursor in the synthesis of a wide array of 5-functionalized 1,2,4-oxadiazole derivatives.

Researchers have successfully employed this compound to introduce the 1,2,4-oxadiazole moiety into larger molecules. For instance, it can be reacted with various nucleophiles such as amines, thiols, and phenols to generate a library of compounds with different functional groups at the 5-position. These derivatives are of significant interest in medicinal chemistry due to the broad spectrum of biological activities associated with the 1,2,4-oxadiazole core, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov

The synthesis of these derivatives often involves straightforward reaction conditions, making this compound an efficient and practical starting material. The ability to easily introduce a variety of substituents allows for the systematic exploration of structure-activity relationships (SAR), a crucial step in the drug discovery process. nih.gov

Role in the Construction of Complex Molecular Architectures through Sequential Transformations

Beyond simple substitution reactions, this compound serves as a key intermediate in multi-step synthetic sequences, enabling the construction of intricate molecular architectures. The 1,2,4-oxadiazole ring is a bioisostere of ester and amide groups, offering improved metabolic stability in drug candidates. nih.gov This property, combined with the reactive handle provided by the bromomethyl group, makes it a valuable component in the design of complex bioactive molecules.

For example, the bromomethyl group can be converted to other functional groups, such as aldehydes, carboxylic acids, or larger carbon skeletons, through a series of well-established organic transformations. These transformations can be followed by further reactions on the newly introduced functional group or on the 1,2,4-oxadiazole ring itself, leading to the assembly of highly elaborate structures. This sequential approach allows for a high degree of control over the final molecular architecture, which is essential for the synthesis of molecules with specific biological targets.

Enabling the Development of Chemical Libraries for Biological and Materials Science Research

The straightforward reactivity of this compound makes it an ideal building block for the construction of chemical libraries. These libraries, consisting of a large number of structurally related compounds, are invaluable tools for high-throughput screening in both biological and materials science research.

In biological research, these libraries are used to identify new lead compounds for drug discovery. By screening a diverse set of 5-functionalized 1,2,4-oxadiazole derivatives against a specific biological target, researchers can quickly identify compounds with the desired activity. nih.govrsc.org The modular nature of the synthesis, starting from this compound, allows for the rapid generation of a large number of analogs for further optimization.

In materials science, the 1,2,4-oxadiazole ring can be incorporated into polymers or other materials to impart specific properties, such as thermal stability or luminescence. researchgate.net By creating libraries of materials with different functional groups attached to the oxadiazole core, researchers can systematically investigate the relationship between structure and material properties, leading to the development of new materials with tailored functionalities.

Applications in Agrochemical Research as a Synthetic Intermediate for Novel Chemical Entities

The 1,2,4-oxadiazole scaffold is also a prominent feature in many modern agrochemicals. researchgate.net this compound serves as a crucial synthetic intermediate for the development of novel pesticides, including nematicides, fungicides, and insecticides. researchgate.netmdpi.com

The introduction of the 1,2,4-oxadiazole moiety can enhance the biological activity and metabolic stability of agrochemical compounds. nih.gov By reacting this compound with other agrochemically active fragments, researchers can create new chemical entities with improved efficacy and a broader spectrum of activity. For example, derivatives of 1,2,4-oxadiazole have shown significant nematicidal activity, offering a promising avenue for the development of new solutions to combat plant-parasitic nematodes. researchgate.netmdpi.com The versatility of this building block allows for the creation of diverse libraries of compounds for screening against various agricultural pests and diseases.

Below is a table summarizing some of the key applications and the types of compounds synthesized from this compound:

| Application Area | Type of Derivative | Research Focus |

| Medicinal Chemistry | 5-aminoalkyl-1,2,4-oxadiazoles, 5-thioalkyl-1,2,4-oxadiazoles | Anti-inflammatory, Analgesic, Antimicrobial, Anticancer Agents |

| Complex Molecule Synthesis | Polyfunctionalized 1,2,4-oxadiazoles | Bioisosteric replacement of esters/amides, Improved metabolic stability |

| Chemical Libraries | Diverse 5-substituted 1,2,4-oxadiazoles | High-throughput screening, Structure-activity relationship (SAR) studies |

| Materials Science | 1,2,4-Oxadiazole-containing polymers | Luminescent materials, Thermally stable polymers |

| Agrochemical Research | Nematicidal, Fungicidal, and Insecticidal compounds | Development of novel pesticides with enhanced efficacy |

Future Research Directions and Unexplored Avenues in 5 Bromomethyl 1,2,4 Oxadiazole Chemistry

Development of Novel and Green Synthetic Methodologies for its Preparation

The pursuit of environmentally benign and efficient synthetic methods for 5-(bromomethyl)-1,2,4-oxadiazole and related 1,2,4-oxadiazoles is a key area of future research. Current methods often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a framework for developing more sustainable alternatives.

Key areas for development include:

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the final product in a single step can significantly reduce waste and improve efficiency. For instance, a one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles has been reported using a two-component reaction of gem-dibromomethylarenes with amidoximes, demonstrating excellent yields. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. This technique has been successfully applied to the synthesis of various oxadiazole derivatives. mdpi.comnih.gov A novel methodology for constructing the 1,2,4-oxadiazole (B8745197) ring on a silica-supported system under microwave irradiation has been developed, highlighting a fast and efficient strategy. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a "green" and efficient approach for the synthesis of 1,2,4-oxadiazoles. nih.gov A study on the [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes using an organic dye photoredox catalyst has been presented as an environmentally friendly synthetic method. nih.gov

Superbase-Mediated Reactions: The use of superbase media like NaOH/DMSO can facilitate the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters, offering a simple purification protocol. nih.gov

These green synthetic approaches aim to minimize the environmental impact while maximizing the efficiency of producing this compound and its analogs.

Advanced Mechanistic Investigations Utilizing Time-Resolved Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for optimizing existing methods and designing new transformations. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, can provide invaluable insights into the short-lived intermediates and transition states that govern these reactions.

Future research in this area could focus on:

Identifying Reactive Intermediates: Elucidating the structure and kinetics of key intermediates in the formation of the 1,2,4-oxadiazole ring.

Mapping Reaction Pathways: Delineating the complete reaction coordinate for the nucleophilic substitution reactions of the bromomethyl group.

Solvent and Catalyst Effects: Investigating the role of the solvent and any catalysts on the reaction mechanism at a molecular level.

By providing a detailed picture of the reaction dynamics, these advanced spectroscopic studies will enable chemists to rationally control reaction outcomes and improve the selectivity and efficiency of synthetic processes involving this compound.

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

In recent years, computational chemistry has become an indispensable tool in chemical research. In the context of this compound, computational design and predictive modeling can accelerate the discovery of new reactions and optimize existing ones.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: To predict the reactivity of this compound with various nucleophiles and to model the transition states of its reactions. This can help in understanding the regioselectivity and stereoselectivity of these transformations.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, these techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.gov This information is crucial for the rational design of new drug candidates. For instance, in silico molecular docking has been used to study the interactions of 1,3,4-oxadiazole (B1194373) linked benzimidazoles with the aromatase enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To establish a correlation between the structural features of this compound derivatives and their biological activity. This can guide the synthesis of more potent and selective compounds.

The synergy between computational predictions and experimental validation will be key to unlocking the full synthetic potential of this versatile building block.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. beilstein-journals.orgnih.govnih.gov Integrating the synthesis and reactions of this compound into these platforms is a promising avenue for future research.

Key developments in this area include:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of 1,2,4-oxadiazoles can lead to higher throughput and better process control. beilstein-journals.orgnih.govnih.gov An efficient continuous flow process for the synthesis of 1,3,4-oxadiazoles has been reported with short residence times and high yields. beilstein-journals.orgnih.govnih.gov This process was also scalable and included integrated quenching and extraction steps. beilstein-journals.orgnih.govnih.gov

Automated Library Synthesis: High-throughput synthesis methodologies using integrated synthesis and purification platforms can accelerate the generation of libraries of 1,2,4-oxadiazole derivatives for drug discovery screening. researchgate.net A flexible and integrated flow-chemistry-synthesis-purification platform has been developed for the rapid production of small-molecule drug candidates. researchgate.net

On-Demand Synthesis: Automated platforms can enable the on-demand synthesis of specific this compound derivatives, which is particularly valuable for producing small quantities of compounds for research purposes. durham.ac.uk

The adoption of these modern synthetic technologies will undoubtedly streamline the preparation and utilization of this compound in various chemical applications.

Exploration of Unconventional Reactivity Modes and Applications in Catalysis

While the primary reactivity of this compound is centered around the electrophilic nature of the bromomethyl group, there is potential for exploring unconventional reactivity modes.

Future research could investigate:

Radical Reactions: Investigating the participation of the bromomethyl group in radical-mediated transformations to form new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal Catalyzed Cross-Coupling Reactions: Exploring the use of the C-Br bond in cross-coupling reactions to introduce a variety of substituents at the methyl position.

Organocatalysis: The 1,2,4-oxadiazole ring itself, or derivatives thereof, could potentially act as a ligand or a directing group in organocatalytic transformations.

Asymmetric Catalysis: The development of chiral ligands based on the 1,2,4-oxadiazole scaffold for use in asymmetric catalysis is another exciting possibility. Oxazoline-containing ligands have been successfully used in asymmetric catalysis. researchgate.net

By pushing the boundaries of its known reactivity, researchers can uncover novel applications for this compound in synthetic chemistry and catalysis.

常见问题

Q. What are the most reliable synthetic routes for 5-(bromomethyl)-1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, substituting the chloromethyl group in 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with bromine-containing reagents (e.g., KBr in acetonitrile under reflux) yields the bromomethyl derivative . Optimization includes controlling reaction time (e.g., 10 hours for complete substitution) and using aprotic solvents (e.g., acetonitrile) to minimize side reactions. Purification via recrystallization (e.g., ethyl acetate/ethanol) ensures high purity . Alternative routes include cyclization of amidoximes with bromoacetyl chloride, requiring stoichiometric base (e.g., K₂CO₃) and inert atmospheres to prevent hydrolysis .

Q. How can the crystal structure and intermolecular interactions of this compound derivatives be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD of 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole revealed planar oxadiazole and benzotriazole rings with a dihedral angle of 80.2° and weak C–H⋯N hydrogen bonds forming 2D sheets . Data collection using a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXS/SHELXL software are critical. Hydrogen bonding parameters (distance: 2.5–3.0 Å, angle: 140–160°) should be analyzed to predict packing behavior .

Q. What spectroscopic techniques are essential for confirming the structure of bromomethyl-oxadiazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify bromomethyl protons (δ ~4.5–5.0 ppm, singlet) and oxadiazole carbons (δ ~165–175 ppm) .

- IR Spectroscopy : Confirm C–Br stretching (500–600 cm⁻¹) and oxadiazole ring vibrations (950–1250 cm⁻¹) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉BrN₂O: m/z 253.09) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in synthetic or biological environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian 03/09 to compute HOMO-LUMO gaps, electrostatic potential surfaces, and bond dissociation energies (BDEs). For example, BDEs < 70 kcal/mol indicate susceptibility to bromine displacement .

- Molecular Dynamics (MD) Simulations : Analyze solvation effects (e.g., in DMSO/water) to predict hydrolysis rates .

- Multiwfn Software : Visualize electron localization function (ELF) and Laplacian of electron density (∇²ρ) to identify reactive sites .

Q. What strategies resolve contradictions in reported bioactivity data for bromomethyl-oxadiazole derivatives?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ values (e.g., 9.1 μM for a bromothiophene-oxadiazole hybrid) to compare potency across studies .

- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring enhance antiproliferative activity) .

- Meta-Analysis : Cross-reference bioassay conditions (e.g., cell lines, incubation time) to identify protocol-dependent variability .

Q. How can hydrogen bonding and π-stacking interactions be engineered to improve the thermal stability of bromomethyl-oxadiazole-based materials?

- Methodological Answer :

- Cocrystallization : Introduce complementary hydrogen bond donors/acceptors (e.g., –NO₂ or –NH₂ groups) to strengthen packing. For example, a 3-bromophenyl-oxadiazole derivative with a methylthio group achieved a melting point of 176°C via C–H⋯S interactions .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td > 200°C indicates stability suitable for energetic materials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息